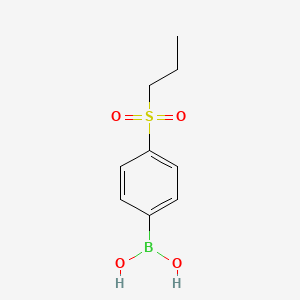

4-(Propylsulfonyl)phenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

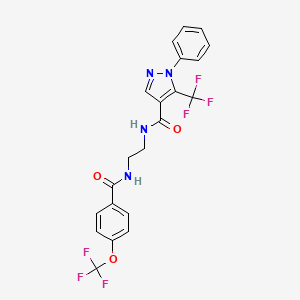

Beschreibung

4-(Propylsulfonyl)phenylboronic acid is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . It has a molecular weight of 228.08 and is usually in the form of a solid . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The molecular structure of 4-(Propylsulfonyl)phenylboronic acid is represented by the formula C9H13BO4S . The boron atom is sp2-hybridized and contains an empty p-orbital . The compound is planar with a minor bend around the C-B bond .Chemical Reactions Analysis

Boronic acids, including 4-(Propylsulfonyl)phenylboronic acid, are mild Lewis acids that are generally stable and easy to handle, making them important to organic synthesis . They can be used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .Physical And Chemical Properties Analysis

4-(Propylsulfonyl)phenylboronic acid is a solid with a molecular weight of 228.08 . It has a density of 1.3±0.1 g/cm3, a boiling point of 451.4±51.0 °C at 760 mmHg, and a flash point of 226.8±30.4 °C . The compound is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride .Wissenschaftliche Forschungsanwendungen

Suzuki Coupling Reactions

- Application : 4-(Propylsulfonyl)phenylboronic acid serves as a reactant in palladium/carbon-catalyzed Suzuki coupling reactions. These reactions enable the construction of complex organic molecules, including pharmaceutical intermediates and natural products .

Boronic Acid-Based Sensing

- Application : Researchers have explored boronic acids as receptors for glucose monitoring, environmental pollutant detection, and other biosensing platforms. The reversible binding of boronic acids to diols allows for selective and sensitive detection .

Biological and Pharmacological Studies

- Application : Scientists investigate the effects of 4-(Propylsulfonyl)phenylboronic acid on cellular processes, enzyme inhibition, and potential therapeutic applications. Its unique structure may offer advantages in specific contexts .

Safety and Hazards

The compound is classified under the GHS07 pictogram with the signal word "Warning" . Hazard statements include H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Eigenschaften

IUPAC Name |

(4-propylsulfonylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO4S/c1-2-7-15(13,14)9-5-3-8(4-6-9)10(11)12/h3-6,11-12H,2,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWRPDLRKXOTPJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)CCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681577 |

Source

|

| Record name | [4-(Propane-1-sulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Propylsulfonyl)phenylboronic acid | |

CAS RN |

1217501-34-2 |

Source

|

| Record name | B-[4-(Propylsulfonyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Propane-1-sulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-13,13-dimethyl-13H-indeno[1,2-b]anthracene](/img/structure/B578138.png)

![N-propyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B578142.png)

![4-Bromo-6-chloro-2-(methylthio)benzo[d]thiazole](/img/structure/B578154.png)